molecular formula C13H10FNO B7976558 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde

Cat. No.: B7976558
M. Wt: 215.22 g/mol
InChI Key: SHIFTPDNBDHVSA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a pyridine ring substituted at position 5 with a 3-fluoro-4-methylphenyl group and at position 3 with a carbaldehyde functional group. This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the aromatic ring, creating a unique electronic profile. Such compounds are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and structural versatility.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-2-3-11(5-13(9)14)12-4-10(8-16)6-15-7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFTPDNBDHVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and pyridine derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-methylbenzaldehyde and a suitable pyridine derivative under basic conditions. This reaction forms the desired product, this compound.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 5-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid.

    Reduction: 5-(3-Fluoro-4-methylphenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Structural and Functional Group Differences

Property This compound 5-(4-Fluorophenyl)pyridine-3-carbaldehyde 5-(Trifluoromethyl)pyridine-3-carbaldehyde
Substituent on Pyridine 3-Fluoro-4-methylphenyl 4-Fluorophenyl Trifluoromethyl
Molecular Formula C₁₃H₁₀FNO (inferred) C₁₂H₈FNO C₇H₄F₃NO
Molecular Weight (g/mol) ~215.22 (calculated) 201.20 175.11
CAS Number Not available 381684-96-4 MDLMFCD07810426
Functional Groups Aldehyde, fluoro, methyl, pyridine Aldehyde, fluoro, pyridine Aldehyde, trifluoromethyl, pyridine

Electronic and Steric Effects

  • Fluorine Position : In 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, the fluorine at the para position on the phenyl ring exerts a moderate electron-withdrawing effect via resonance. In contrast, the 3-fluoro-4-methylphenyl group in the target compound introduces ortho-fluorine (stronger inductive withdrawal) and a methyl group at the para position, which donates electrons sterically and electronically .
  • Trifluoromethyl vs. Phenyl : The trifluoromethyl group in 5-(trifluoromethyl)pyridine-3-carbaldehyde is a stronger electron-withdrawing group than fluorine or methyl, significantly increasing the electrophilicity of the aldehyde moiety. This enhances its reactivity in nucleophilic addition reactions .

Physicochemical Properties

  • Solubility : The methyl group in the target compound may improve lipid solubility compared to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde, making it more suitable for hydrophobic environments. The trifluoromethyl analog, despite its lower molecular weight, likely has reduced solubility in polar solvents due to its strong electronegativity .
  • Reactivity : The trifluoromethyl derivative’s aldehyde group is more reactive in condensation reactions (e.g., forming Schiff bases) than the phenyl-substituted analogs. The methyl group in the target compound could sterically hinder reactions at the aldehyde site compared to the unsubstituted 4-fluorophenyl variant.

Biological Activity

5-(3-Fluoro-4-methylphenyl)pyridine-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluoro and a methyl group on the phenyl moiety, along with an aldehyde functional group. This unique structure is believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against viruses such as H5N1 and SARS-CoV-2.

Key Findings:

  • Inhibition Rates : Compounds similar to this compound showed significant inhibition against H5N1 virus, with some derivatives achieving over 90% inhibition at specific concentrations .
  • Mechanism of Action : The mechanism involves binding to viral proteins, inhibiting their function and thus preventing viral replication. The presence of fluorine enhances binding affinity to these proteins .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Benzothiazolyl-pyridine Hybrids :
    • A series of hybrids were synthesized and tested for antiviral properties. Compounds containing fluorine exhibited superior activity against both H5N1 and SARS-CoV-2 compared to their non-fluorinated counterparts .
    • Table 1 : Antiviral Activity of Benzothiazolyl-Pyridine Derivatives
    CompoundIC50 (μM)% Inhibition at 0.5 μmol/μL
    8h3.66993%
    8f10.52088%
    Ribavirin0.5100%
  • Comparative Studies :
    • Research comparing various derivatives indicated that modifications in the substituent groups significantly impacted antiviral efficacy, emphasizing the importance of the fluorine atom in enhancing biological activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key viral enzymes, preventing replication.
  • Protein Binding : Fluorine substitution increases hydrophobic interactions with viral proteins, enhancing binding affinity and specificity .

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